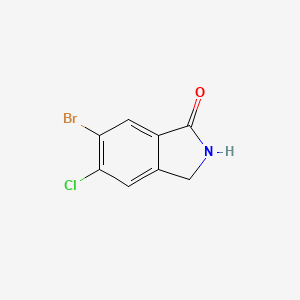

6-Bromo-5-chloro-2,3-dihydroisoindol-1-one

Description

6-Bromo-5-chloro-2,3-dihydroisoindol-1-one is a heterocyclic compound featuring a phthalimidine (2,3-dihydroisoindol-1-one) core substituted with bromo and chloro groups at positions 6 and 5, respectively. Its molecular formula is C₈H₅BrClNO, with a molecular weight of 246.49 g/mol. This compound is part of a broader class of isoindolinone derivatives, which are increasingly studied for their applications in medicinal chemistry and materials science due to their structural versatility and bioactivity .

Properties

IUPAC Name |

6-bromo-5-chloro-2,3-dihydroisoindol-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrClNO/c9-6-2-5-4(1-7(6)10)3-11-8(5)12/h1-2H,3H2,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XANNRBPFQHMHNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC(=C(C=C2C(=O)N1)Br)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.49 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-5-chloro-2,3-dihydroisoindol-1-one typically involves the bromination and chlorination of isoindoline derivatives. One common method is the reaction of isoindoline with bromine and chlorine under controlled conditions to introduce the halogen atoms at the desired positions on the aromatic ring. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, with the temperature maintained at a low level to prevent over-bromination or chlorination.

Industrial Production Methods

Industrial production of 6-Bromo-5-chloro-2,3-dihydroisoindol-1-one may involve large-scale bromination and chlorination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-5-chloro-2,3-dihydroisoindol-1-one can undergo various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be replaced by other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted isoindoline derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

6-Bromo-5-chloro-2,3-dihydroisoindol-1-one has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

Biological Studies: It serves as a probe or ligand in biological assays to study enzyme interactions and other biochemical processes.

Mechanism of Action

The mechanism of action of 6-Bromo-5-chloro-2,3-dihydroisoindol-1-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of bromine and chlorine atoms can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural and Substituent Variations

The table below compares key structural features and properties of 6-bromo-5-chloro-2,3-dihydroisoindol-1-one with similar compounds:

Key Observations :

- Substituent Positioning: The placement of halogens (Br/Cl) significantly influences reactivity and biological activity. For example, 6-bromo-5-chloro substitution on the isoindolinone core may enhance electrophilic properties compared to 5-bromo-isoindolinone .

- Core Structure : Indol-2-one derivatives (e.g., ) differ in ring saturation and ketone position, leading to distinct electronic profiles and solubility .

Biological Activity

6-Bromo-5-chloro-2,3-dihydroisoindol-1-one (CAS No. 1427360-53-9) is a heterocyclic compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, biological effects, and relevant case studies, supported by data tables and research findings.

The molecular formula of 6-Bromo-5-chloro-2,3-dihydroisoindol-1-one is with a molar mass of approximately 246.49 g/mol. The structure features a bromine and chlorine substitution on the isoindole core, which is critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C8H5BrClNO |

| Molar Mass | 246.49 g/mol |

| CAS Number | 1427360-53-9 |

Antimicrobial Properties

Recent studies have indicated that compounds similar to 6-Bromo-5-chloro-2,3-dihydroisoindol-1-one exhibit significant antimicrobial activity. For instance, derivatives of isoindoles have been tested against various pathogens, demonstrating effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Assays

In a comparative study involving various isoindole derivatives, 6-Bromo-5-chloro-2,3-dihydroisoindol-1-one was evaluated for its Minimum Inhibitory Concentration (MIC) against common bacterial strains:

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| 6-Bromo-5-chloro-2,3-dihydroisoindol-1-one | 50 | Staphylococcus aureus |

| 6-Bromo-5-chloro derivative A | 25 | Escherichia coli |

| Isoindole derivative B | 100 | Pseudomonas aeruginosa |

These results indicate that the compound has potential as an antimicrobial agent, particularly against Staphylococcus aureus.

Anticancer Activity

Research has also explored the anticancer properties of isoindole derivatives. In vitro studies have shown that certain derivatives can induce apoptosis in cancer cell lines.

Case Study: Anticancer Efficacy

A study assessed the cytotoxic effects of 6-Bromo-5-chloro-2,3-dihydroisoindol-1-one on human cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15 | Induction of apoptosis via caspase activation |

| MCF7 | 20 | Cell cycle arrest at G2/M phase |

These findings suggest that the compound may inhibit cancer cell proliferation and promote programmed cell death.

The biological activity of 6-Bromo-5-chloro-2,3-dihydroisoindol-1-one is believed to be mediated through its interaction with specific cellular targets. Potential mechanisms include:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.

- DNA Interaction : It might intercalate into DNA, disrupting replication and transcription processes.

- Signal Transduction Modulation : The compound could affect signaling pathways that regulate cell growth and apoptosis.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 6-Bromo-5-chloro-2,3-dihydroisoindol-1-one?

- Methodological Answer : The synthesis typically involves bromination and chlorination of an isoindolinone precursor. Key steps include:

- Precursor Functionalization : Reacting 2,3-dihydroisoindol-1-one with brominating agents (e.g., NBS) and chlorinating agents (e.g., Cl₂ or SOCl₂) under controlled conditions.

- Purification : Column chromatography or recrystallization to isolate the product.

- Characterization : Confirm structure via H/C NMR, HRMS, and elemental analysis.

Q. How should researchers handle and store 6-Bromo-5-chloro-2,3-dihydroisoindol-1-one to ensure stability?

- Handling :

- Avoid skin/eye contact; use PPE (gloves, lab coat, goggles).

- Work in a fume hood to minimize inhalation risks.

- Storage :

- Store in sealed containers under refrigeration (2–8°C).

- Protect from moisture and light to prevent hydrolysis or photodegradation .

Q. What analytical techniques are essential for characterizing the purity and structure of this compound?

- Purity Analysis :

- HPLC : Use a C18 column with UV detection (λ = 254 nm) and gradient elution (acetonitrile/water). Validate with calibration curves (R² > 0.99).

- TLC : Monitor reaction progress using silica plates and UV visualization.

- Structural Confirmation :

- NMR Spectroscopy : Assign peaks for bromine/chlorine-induced deshielding.

- Mass Spectrometry : Compare experimental vs. theoretical m/z for C₈H₅BrClNO (MW: 246.49) .

Advanced Research Questions

Q. What experimental design considerations are critical when studying the compound’s reactivity in cross-coupling reactions?

- Variables to Control :

- Catalyst Selection : Screen Pd-based catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂) for coupling efficiency.

- Solvent Effects : Test polar aprotic solvents (DMF, DMSO) vs. non-polar (toluene) to optimize yield.

- Temperature : Use factorial design to evaluate reaction rates at 60°C vs. 100°C .

- Data Interpretation : Monitor byproducts via LC-MS to identify competing pathways (e.g., dehalogenation).

Q. How can researchers resolve contradictions in reported reactivity data under varying environmental conditions?

- Approach :

- Controlled Replication : Repeat experiments with standardized humidity/temperature controls.

- Degradation Studies : Use accelerated stability testing (40°C/75% RH) to assess environmental sensitivity.

- Cross-Validation : Compare results across multiple analytical methods (e.g., NMR vs. Raman spectroscopy) .

- Case Example : Discrepancies in Suzuki coupling yields may arise from trace moisture; use molecular sieves or anhydrous solvents.

Q. What methodological approaches are recommended for investigating thermal stability and decomposition pathways?

- Techniques :

- Thermogravimetric Analysis (TGA) : Determine decomposition onset temperature and residual mass.

- DSC : Identify phase transitions or exothermic/endothermic events.

- Gas Chromatography-MS : Analyze volatile decomposition products (e.g., HBr, HCl release) .

- Computational Modeling :

- Apply DFT calculations to predict bond dissociation energies (BDEs) for Br/Cl substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.